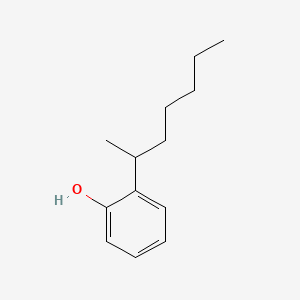
1-Methylhexyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is one of the isomers of nonylphenol, which is known for its role as an environmental endocrine disruptor . This compound is used in various industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
1-Methylhexyl-phenol can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution of an aryl halide. In this process, an aryl halide is reacted with a nucleophile under specific conditions to replace the halide group with a hydroxyl group, forming the phenol . Industrial production methods often involve the hydrolysis of chlorobenzene with a strong base, such as sodium hydroxide, at high temperatures and pressures to produce sodium phenoxide, which is then acidified to yield phenol .
Chemical Reactions Analysis
1-Methylhexyl-phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, making it more reactive towards electrophiles.
Scientific Research Applications
1-Methylhexyl-phenol is used in various scientific research applications:
Industrial Applications: It is used in the production of surfactants, lubricants, and plasticizers.
Biological Studies: Research on its endocrine-disrupting properties helps in understanding its impact on wildlife and human health.
Mechanism of Action
The mechanism of action of 1-Methylhexyl-phenol involves its interaction with cellular membranes and enzymes. Phenolic compounds can bind to enzymes through hydrogen bonding, altering their activity and affecting various intracellular functions . Additionally, they can disrupt cell membrane integrity, leading to changes in permeability and cellular function .
Comparison with Similar Compounds
1-Methylhexyl-phenol is similar to other nonylphenol isomers, such as 4-nonylphenol and 4-tert-octylphenol. These compounds share similar chemical structures and properties but differ in their alkyl chain lengths and branching . The unique structure of this compound, with its specific alkyl chain configuration, contributes to its distinct chemical behavior and applications .
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-heptan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-3-4-5-8-11(2)12-9-6-7-10-13(12)14/h6-7,9-11,14H,3-5,8H2,1-2H3 |
InChI Key |
CKVQIYQLENENJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


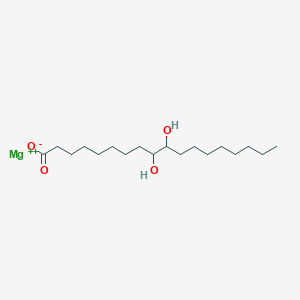
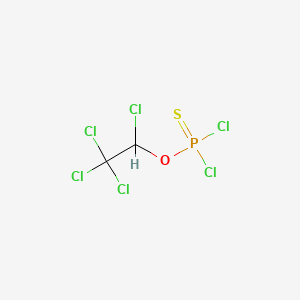
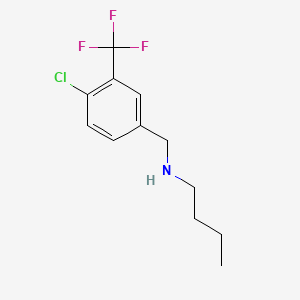
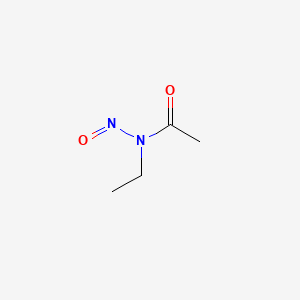
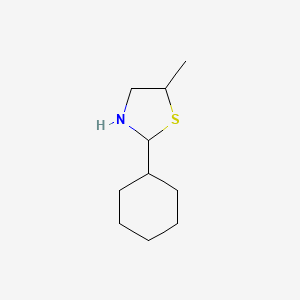
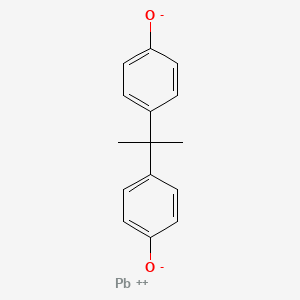
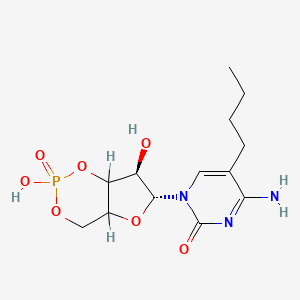

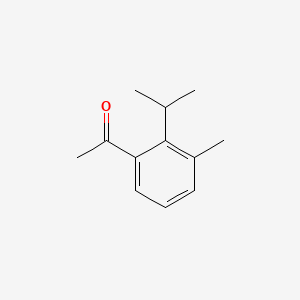
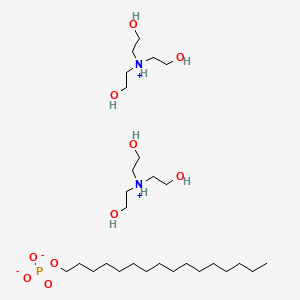

![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)
